molecular formula C30H62 B1681988 Squalane CAS No. 111-01-3

Squalane

Cat. No.: B1681988
CAS No.: 111-01-3
M. Wt: 422.8 g/mol
InChI Key: PRAKJMSDJKAYCZ-UHFFFAOYSA-N
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Description

Squalane is a saturated hydrocarbon with the chemical formula C30H62. It is a hydrogenated form of squalene, a naturally occurring lipid found in human sebum and various plant sources. This compound is widely used in the cosmetic industry due to its excellent emollient properties, stability, and compatibility with the skin .

Mechanism of Action

Target of Action

Squalane is an oil-like molecule that primarily targets the skin and hair. It helps reduce water loss, thereby improving skin hydration, elasticity, and the appearance of fine lines and wrinkles . It also offers multiple benefits to hair, including reduced hair breakage and increased shine & manageability .

Mode of Action

This compound mimics the skin’s natural oils, making it an excellent hydrator that supports the skin’s natural moisture barrier . It is incredibly lightweight and gets easily absorbed by the skin without any lingering feeling .

Biochemical Pathways

Squalene is a key metabolite in the sterol pathway and is pivotal in regulating cellular and systemic physiology in eukaryotic organisms . Its role as a metabolic intermediate underlines its involvement in the regulation of different biochemical pathways, such as the regulation of sterol homeostasis .

Pharmacokinetics

It is known that this compound exhibits drug-like properties, including pharmacokinetics, drug-likeness, and medicinal chemistry friendliness . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound .

Result of Action

This compound has antioxidant properties derived from its chemical structure. It has a scavenging activity towards free radicals . It also reduces skin damage from UV radiation and stimulates the immune system . The oxidized state of this compound represents a reliable biomarker of most oxidative events induced by various environmental factors .

Action Environment

The human skin naturally faces an aerial oxidative environment. The environment presents a variable oxidative potential enhanced by solar rays (UV, Visible) possibly combined with aerial-borne pollutants that most often act as catalysts in the different oxidative pathways . The poly-unsaturated human sebum, which contains this compound, is therefore a natural “receptor” of these oxidative actions .

Biochemical Analysis

Biochemical Properties

Squalane plays a pivotal role in regulating cellular and systemic physiology in eukaryotic organisms . Its role as a metabolic intermediate underlines its involvement in the regulation of different biochemical pathways, such as the regulation of sterol homeostasis .

Cellular Effects

This compound has several applications in the food, pharmaceutical, and medical sectors . It shows some advantages for the skin as an emollient and antioxidant, and for hydration and its antitumor activities .

Molecular Mechanism

This compound’s antioxidant properties are derived from its chemical structure . Strong evidence provided by ex vivo models underline its scavenging activity towards free radicals .

Temporal Effects in Laboratory Settings

The stability, centrifugation, viscosity, and pH of this compound were measured in laboratory settings, and a microscopic analysis was carried out .

Metabolic Pathways

This compound is a key metabolite in the sterol pathway . Squalene synthase, an enzyme associated with the membrane of the endoplasmic reticulum, catalyzes the biosynthesis of this compound in a two-step reaction starting from two units of farnesyl diphosphate .

Transport and Distribution

This compound is transported in serum generally in association with very low-density lipoproteins and is distributed ubiquitously in human tissues, with the greatest concentration in the skin .

Subcellular Localization

This compound is a principal component of human surface lipids, in particular of sebum . It is also found in several plant extracts

Preparation Methods

Synthetic Routes and Reaction Conditions: Squalane is typically synthesized through the hydrogenation of squalene. The process involves the addition of hydrogen to the double bonds of squalene, converting it into a fully saturated hydrocarbon. This reaction is usually carried out under high pressure and temperature in the presence of a catalyst such as palladium or nickel .

Industrial Production Methods: Industrial production of this compound can be achieved through various methods:

    Shark Liver Oil: Historically, this compound was derived from the liver oil of sharks.

    Plant Sources: this compound can be extracted from plant sources such as olives, rice bran, and sugarcane. .

    Microbial Fermentation: Recent advancements have enabled the production of this compound through microbial fermentation.

Chemical Reactions Analysis

Scientific Research Applications

Squalane has a wide range of applications in various fields:

Properties

IUPAC Name

2,6,10,15,19,23-hexamethyltetracosane
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InChI

InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAKJMSDJKAYCZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C30H62
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0046513
Record name Squalane
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Molecular Weight

422.8 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name Tetracosane, 2,6,10,15,19,23-hexamethyl-
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CAS No.

111-01-3
Record name Squalane
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Synthesis routes and methods I

Procedure details

In a 300 ml autoclave were placed 20 g of 2,6,10,15,19,23-hexamethyltetracosane-10,15-diol, 40 ml of n-heptane, 0.4 ml of acetic acid and 0.4 g of 5 % palladium on active carbon and the mixture was hydrogenated at 200° C under a hydrogen pressure of 100 kg/cm2 for 15 hours to give squalane quantitatively.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three
Quantity
0.4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Then in 300 ml autoclave were placed 20 g of the distilled 2,6,10,15,19,23-hexamethyltetracosane-10,15-diol, 40 ml of glacial acetic acid and 1 g of 5 % palladium on active carbon and the mixture was hydrogenated at 200° C under a hydrogen pressure of 100 kg/cm2 for 10 hours. The catalyst was filtered off, the reaction mixture and the acetic acid was distilled off to afford squalane in 100 % conversion ratio, which was distilled through a packed column to give 14.2 g of the purified squalane.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 100 ml of n-heptane was dissolved 50 g of 2,6,10,15,19,23-hexamethyltetracosa-11,13-diyne-10,15-diol which was prepared in the same manner as in example 5 and 2.5 g of 3 % palladium on active carbon was added. The mixture was hydrogenated at 50° C under a hydrogen pressure of 3 ~ 5 kg/cm2. The product was subjected to dehydration, hydrogenation and distillation in the same manner as in example 4 to give 40.6 g of squalane.
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
2,6,10,15,19,23-hexamethyltetracosa-11,13-diyne-10,15-diol
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Dehydrosqualene prepared above was placed in a one liter Parr pressure reactor and 1.1 g of 5% Pd/C was added. The vessel was sealed and evacuated under house vacuum for twenty minutes (ca. 20 ton) and then pressurized with hydrogen gas up to 950 psi. The reaction is initially exothermic. After the initial exothermic stage of the reaction was complete the reaction temperature was maintained at 40° C. by external heating and later at 60° C. Hydrogen gas was added as needed to maintain the reaction rate. After 47 hours the reaction was judged complete by GCMS analysis so the crude reaction product was filtered through a silica gel pad 3 inches in diameter×3 inches high and the silica gel was washed with 550 mL 5% ethyl acetate in hexanes. After removal of the solvent by rotary evaporation the crude squalane weighed 332.6 g. The product was distilled in 3 batches using a Kugelrohr bulb to bulb apparatus to give 282.4 g squalane (83.4% yield over both steps).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Two
Yield
83.4%

Synthesis routes and methods V

Procedure details

A tubular reactor of 2.0 cm in inner diameter and 10 cm in length was packed with 20 g of carrier-supported nickel catalyst. Hydrogenation was carried out by feeding into the reactor the 50 wt % squalene solution in isooctane and hydrogen gas to obtain a squalane solution in isooctane. Samples were taken out for 30 hours after the temperature was stabilized at 210° C.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
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Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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